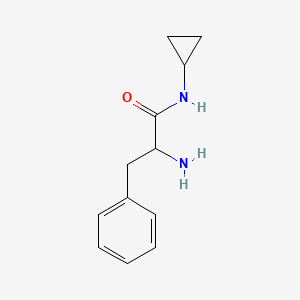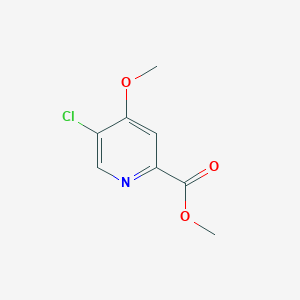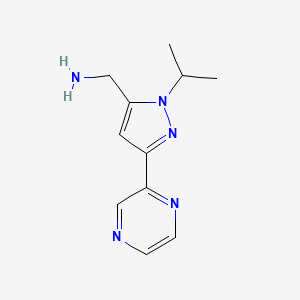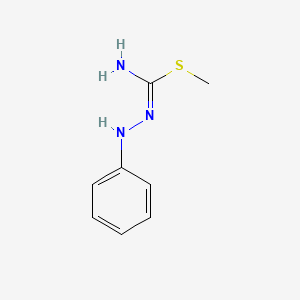
Methyl (E)-N'-phenylcarbamohydrazonothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (E)-N’-phenylcarbamohydrazonothioate is an organic compound that belongs to the class of hydrazonothioates This compound is characterized by the presence of a phenyl group attached to a carbamohydrazonothioate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (E)-N’-phenylcarbamohydrazonothioate typically involves the reaction of methyl isothiocyanate with phenylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of Methyl Isothiocyanate with Phenylhydrazine: This step involves the nucleophilic attack of phenylhydrazine on the carbon atom of methyl isothiocyanate, leading to the formation of the hydrazonothioate compound.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of Methyl (E)-N’-phenylcarbamohydrazonothioate may involve large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Methyl (E)-N’-phenylcarbamohydrazonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted phenyl derivatives
科学的研究の応用
Methyl (E)-N’-phenylcarbamohydrazonothioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of Methyl (E)-N’-phenylcarbamohydrazonothioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research, and further studies are needed to fully elucidate its mechanism of action.
類似化合物との比較
Similar Compounds
Methyl Isothiocyanate: A precursor in the synthesis of Methyl (E)-N’-phenylcarbamohydrazonothioate.
Phenylhydrazine: Another precursor used in the synthesis.
Sulfoxides and Sulfones: Oxidation products of the compound.
Uniqueness
Methyl (E)-N’-phenylcarbamohydrazonothioate is unique due to its specific chemical structure, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and research.
特性
分子式 |
C8H11N3S |
|---|---|
分子量 |
181.26 g/mol |
IUPAC名 |
methyl N'-anilinocarbamimidothioate |
InChI |
InChI=1S/C8H11N3S/c1-12-8(9)11-10-7-5-3-2-4-6-7/h2-6,10H,1H3,(H2,9,11) |
InChIキー |
SKKONFSLZIDVKC-UHFFFAOYSA-N |
異性体SMILES |
CS/C(=N/NC1=CC=CC=C1)/N |
正規SMILES |
CSC(=NNC1=CC=CC=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


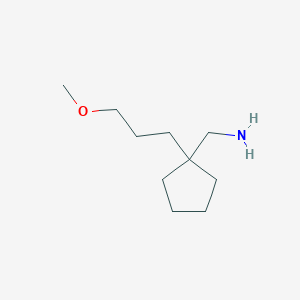

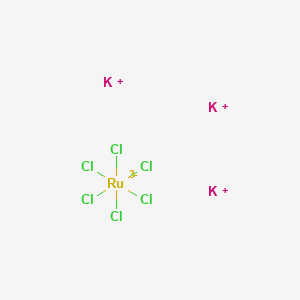
![tert-Butyl 8-oxa-3,10-diazabicyclo[4.3.1]decane-3-carboxylate](/img/structure/B13345161.png)

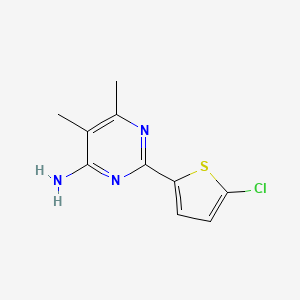

![1H-Pyrrolo[2,3-b]pyridine-2-sulfonyl chloride](/img/structure/B13345199.png)
![3-(4-(Diphenylamino)phenyl)dibenzo[f,h]pyrazino[2,3-b]quinoxaline-11,12-dicarbonitrile](/img/structure/B13345210.png)

